2-(4-chlorophenyl)-2-(3-(trifluoromethyl)phenoxy)acetic acid
Overview
Description
2-(4-chlorophenyl)-2-(3-(trifluoromethyl)phenoxy)acetic acid is an organic compound that features both chlorophenyl and trifluoromethylphenoxy groups. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various scientific research applications, particularly in the fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-2-(3-(trifluoromethyl)phenoxy)acetic acid typically involves the reaction of 4-chlorophenol with 3-(trifluoromethyl)phenoxyacetic acid. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-2-(3-(trifluoromethyl)phenoxy)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
2-(4-chlorophenyl)-2-(3-(trifluoromethyl)phenoxy)acetic acid is used in several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-2-(3-(trifluoromethyl)phenoxy)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-(Trifluoromethyl)phenylacetic acid
- 3-(Trifluoromethyl)phenylacetic acid
- 4-(Trifluoromethyl)phenol
Uniqueness
2-(4-chlorophenyl)-2-(3-(trifluoromethyl)phenoxy)acetic acid is unique due to the presence of both chlorophenyl and trifluoromethylphenoxy groups. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3O3/c16-11-6-4-9(5-7-11)13(14(20)21)22-12-3-1-2-10(8-12)15(17,18)19/h1-8,13H,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTQLPXXNHLBAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(C2=CC=C(C=C2)Cl)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4687-08-5 | |
Record name | Metaglidasen | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004687085 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | METAGLIDASEN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V02QWF9PMI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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